molecular formula C12H17N3O B1382025 N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide CAS No. 1339011-02-7

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide

Cat. No.: B1382025
CAS No.: 1339011-02-7
M. Wt: 219.28 g/mol
InChI Key: VVPOPKDWRNMWDP-UHFFFAOYSA-N
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Description

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide is a compound that features a benzamide core substituted with a pyrrolidine ring and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a halogenated benzamide reacts with pyrrolidine.

    Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and pyrrolidine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the methylamino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyrrolidinone: Shares the pyrrolidine ring but lacks the benzamide core.

    N-methyl-2-amino-benzamide: Lacks the pyrrolidine ring but has a similar benzamide core.

Uniqueness

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide is unique due to the combination of the benzamide core with the pyrrolidine ring and the methylamino group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-amino-N-methyl-5-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-12(16)10-8-9(4-5-11(10)13)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPOPKDWRNMWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258303
Record name 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339011-02-7
Record name 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1339011-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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